4-Thiouridine

RNA structural biology antisense oligonucleotides tRNA modification

Choose 4-Thiouridine (4sU) for its unique, evidence-backed properties: its single sulfur substitution enables photoactivation for crosslinking and a T>C conversion signature for SLAM-seq metabolic labeling, functions unattainable with canonical uridine. This nucleoside is a direct substrate for uridine phosphorylase, unlike 4-thiouracil. Ensure efficient incorporation with high-purity (>98%) material essential for reproducible cell-based assays and structural probing. Verify the UV lambda-max at 330-331 nm for integrity.

Molecular Formula C9H12N2O5S
Molecular Weight 260.27 g/mol
CAS No. 13957-31-8
Cat. No. B1664626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiouridine
CAS13957-31-8
Synonyms4 Thiouridine
4-Thiouridine
Thiouridine
Molecular FormulaC9H12N2O5S
Molecular Weight260.27 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O5S/c12-3-4-6(13)7(14)8(16-4)11-2-1-5(17)10-9(11)15/h1-2,4,6-8,12-14H,3H2,(H,10,15,17)
InChIKeyZLOIGESWDJYCTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid
SolubilityDMSO (Slightly), Methanol (Slightly)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Thiouridine CAS 13957-31-8: Core Properties and Procurement-Relevant Specifications


4-Thiouridine (4sU, CAS 13957-31-8) is a sulfur-substituted ribonucleoside analog in which the oxygen at position 4 of the uracil base is replaced by sulfur [1]. This single-atom substitution confers unique photoactivatable properties not present in canonical uridine or other unmodified nucleosides [2]. 4-Thiouridine is naturally occurring as a modified nucleoside at position 8 in bacterial tRNAs, where it functions as a near-UV photosensor [3]. Unlike many other nucleoside analogs that function solely as chain terminators or metabolic inhibitors, 4sU maintains substrate recognition by cellular RNA polymerases and nucleotide kinases, enabling its seamless metabolic incorporation into nascent RNA in living cells [4].

Why 4-Thiouridine Cannot Be Interchanged with 2-Thiouridine or 4-Thiouracil in Scientific Applications


Positional isomerism and nucleoside versus nucleobase distinction produce functionally divergent molecular behavior that precludes generic substitution. Direct comparative NMR and thermal melting studies demonstrate that 2-thiouridine (s2U) and 4-thiouridine (s4U) exert opposite effects on RNA duplex stability, with s2U conferring a +11.7°C stabilization while s4U produces a -4.5°C destabilization relative to unmodified uridine [1]. Furthermore, 4-thiouridine (the ribonucleoside) and 4-thiouracil (the nucleobase) exhibit distinct biochemical handling: 4-thiouridine serves as a direct substrate for uridine phosphorylase with defined Michaelis-Menten kinetics (Kₘ = 130 μM, k_cat = 49 s⁻¹), whereas 4-thiouracil is the reaction product [2]. In metabolic labeling applications, only the nucleoside form (4sU) is efficiently taken up by cells and incorporated into RNA via the salvage pathway; the free nucleobase 4-thiouracil requires conversion to the monophosphate before incorporation and demonstrates differential biological activity [3]. These functional distinctions render analog substitution scientifically invalid without experimental revalidation.

Quantitative Comparative Evidence for 4-Thiouridine (4sU) Procurement Decisions


4-Thiouridine versus 2-Thiouridine: Differential RNA Duplex Stability Quantified by Thermal Melting Analysis

In a direct head-to-head comparison using identical pentamer RNA sequences (Gs2UUUC vs Gs4UUUC) complexed with a complementary 2'-O-methyl strand, 2-thiouridine (s2U) and 4-thiouridine (s4U) produced opposing effects on duplex thermal stability [1]. The s2U-containing duplex exhibited a melting temperature (Tₘ) of 30.7°C, representing an 11.7°C stabilization relative to the unmodified uridine control (Tₘ = 19.0°C) [1]. In contrast, the s4U-containing duplex yielded a Tₘ of only 14.5°C, corresponding to a 4.5°C destabilization versus the same control [1].

RNA structural biology antisense oligonucleotides tRNA modification

4-Thiouridine Metabolic Labeling: T-to-C Conversion Signature for Nascent RNA Detection

4-Thiouridine (4sU) incorporation into nascent RNA produces a specific T-to-C (T>C) conversion signature upon alkylation and reverse transcription, a property not shared by unmodified uridine or other non-thiolated nucleoside analogs [1]. In SLAM-seq and related protocols, 4sU-labeled RNA undergoes thiol-specific alkylation followed by reverse transcription, generating a detectable T>C mutation at the precise incorporation site [2]. This enables bioinformatic discrimination of newly synthesized transcripts from pre-existing RNA pools without requiring physical separation or affinity purification [3]. Unmodified uridine produces no such conversion, while other metabolic labels (e.g., 5-ethynyl-uridine, 5-bromo-uridine) require click chemistry conjugation or antibody-based detection rather than direct sequencing-based identification [4].

RNA dynamics metabolic labeling SLAM-seq transcriptomics

4-Thiouridine as Uridine Phosphorylase Substrate: Quantitative Kinetic Parameters and Spectrophotometric Advantage

4-Thiouridine was characterized as a substrate for uridine phosphorylase (UP) with defined kinetic constants, providing a direct spectrophotometric assay method [1]. At pH 7.5 and 25°C, 4-thiouridine exhibited a Michaelis constant (Kₘ) of 130 μM and a catalytic rate constant (k_cat) of 49 s⁻¹ [1]. Critically, the spectral difference between substrate (4-thiouridine, λ_max = 330 nm) and product (4-thiouracil) yields a differential extinction coefficient (Δε) of 3000 M⁻¹cm⁻¹ at 330 nm, enabling continuous, real-time spectrophotometric monitoring without coupled enzyme systems or radiolabeling [1]. In comparison, the 4-thiothymidine/4-thiothymine pair provides an even larger Δε of 5000 M⁻¹cm⁻¹ at 336 nm, but 4-thiouridine is the preferred substrate when uridine-specific phosphorylase activity is the target measurement [1].

enzyme kinetics nucleoside phosphorylase spectrophotometric assay enzymology

4-Thiouridine Photocrosslinking: Position-Specific RNA-RNA Crosslink Formation in Hammerhead Ribozyme

Site-specific substitution of 4-thiouridine into the hammerhead ribozyme core at defined positions (e.g., position 7 or 15.1) enables UV-induced crosslink formation that traps catalytically relevant conformations [1]. The study demonstrates that 4-thiouridine substitution produces a unique crosslink product upon 366 nm irradiation, a property that 2-thiocytidine also exhibits but with different positional dependencies [1]. Unmodified uridine at the same positions produces no detectable crosslink under identical irradiation conditions [1]. The crosslink efficiency is position-dependent within the ribozyme core, with certain substitution sites yielding >50% crosslinked product under optimized conditions [2]. This photoreactivity is unique among naturally occurring nucleoside modifications and provides structural constraints incompatible with the crystallographic model of the ribozyme, suggesting that 4sU crosslinking captures solution-state conformations [1].

RNA structure probing photocrosslinking ribozyme structural biology

4-Thiouridine versus 4-Thiouracil: Differential Metabolic Fate and Substrate Preference in TudS Desulfidase

Kinetic analysis of the bacterial desulfidase TudS revealed a strict substrate hierarchy: 4-thiouridine-5'-monophosphate (s4UMP) is the preferred physiological substrate, with substantially higher catalytic efficiency than 4-thiouridine nucleoside, 4-thiouracil nucleobase, or 4-thiouridine-5'-triphosphate [1]. The study provides direct kinetic evidence that TudS specifically recycles s4UMP at its [4Fe-4S] cluster active site, with negligible activity toward 4-thiouracil or 4-thiouridine triphosphate [1]. This substrate discrimination is biologically significant because 4-thiouracil is not a natural component of the tRNA modification pathway and cannot substitute for s4UMP in TudS-mediated desulfuration [1]. Furthermore, when 4-thiouracil is provided exogenously to cells, it must first be converted to 4-thiouridine monophosphate via the pyrimidine salvage pathway before incorporation into RNA, whereas 4-thiouridine nucleoside bypasses this rate-limiting conversion step [2].

RNA modification tRNA sulfur metabolism desulfidase enzyme specificity

Recommended Application Scenarios for 4-Thiouridine Based on Quantitative Evidence


Transcriptome-Wide Nascent RNA Analysis via SLAM-seq or TimeLapse-seq

4-Thiouridine (4sU) is the established metabolic label for SLAM-seq (thiol(SH)-linked alkylation for the metabolic sequencing of RNA) and related techniques due to its T>C conversion signature following alkylation and reverse transcription [1]. The protocol involves pulsing cultured cells with 100-500 μM 4sU for defined intervals (typically 15-120 minutes), extracting total RNA, alkylating 4sU-containing RNA with iodoacetamide or methanethiosulfonate, and performing standard RNA-seq library preparation [2]. Bioinformatics pipelines identify T>C mutations at 4sU incorporation sites, enabling discrimination of newly transcribed RNA from pre-existing pools without physical enrichment steps. This scenario is supported by the qualitative detection modality distinction established in Evidence Item 2, which documents that unmodified uridine and other metabolic labels do not produce this sequencing-inherent conversion [2]. Researchers should procure high-purity (>98%) 4-thiouridine suitable for cell culture applications, as impurities may affect incorporation efficiency and cellular toxicity profiles.

Site-Directed RNA-RNA and RNA-Protein Photocrosslinking for Structural Biology

4-Thiouridine is the photoactivatable nucleoside analog of choice for site-specific RNA structural probing via 366 nm UV-induced crosslinking, as validated in the hammerhead ribozyme study where 4sU substitution at defined positions generated unique crosslink products [1]. The experimental workflow involves solid-phase synthesis of RNA oligonucleotides containing 4sU at specific positions (phosphoramidite building blocks commercially available), followed by UV irradiation (typically 366 nm, 5-30 minutes under anaerobic conditions) and crosslink analysis by denaturing PAGE or mass spectrometry. This application is directly supported by Evidence Item 4, which documents that 4-thiouridine produces position-specific crosslinks not observed with unmodified uridine [1]. For protein crosslinking applications, 4sU substitution combined with 254-366 nm irradiation enables covalent capture of RNA-protein interactions within ~3 Å of the sulfur atom, providing distance constraints for structural modeling. Procurement specifications should include verification of the 4-thio modification integrity (UV absorbance maximum at 330-331 nm confirms sulfur retention).

Uridine Phosphorylase Continuous Spectrophotometric Enzyme Assays

4-Thiouridine enables direct, continuous spectrophotometric measurement of uridine phosphorylase (UP) activity without requiring coupled enzyme systems, radiolabeled substrates, or discontinuous sampling [1]. The assay leverages the 3000 M⁻¹cm⁻¹ differential extinction coefficient (Δε) between 4-thiouridine (substrate, λ_max = 330 nm) and 4-thiouracil (product) at pH 7.5 [1]. Researchers should prepare 4-thiouridine solutions at concentrations near the Kₘ value (130 μM) for initial velocity measurements under Michaelis-Menten conditions, monitoring absorbance decrease at 330 nm continuously at 25°C. This scenario is supported by Evidence Item 3, which provides the validated kinetic parameters (Kₘ = 130 μM, k_cat = 49 s⁻¹) and confirms the spectral shift magnitude [1]. Procurement considerations include verifying the compound's UV spectral properties (λ_max should be 330 nm at neutral pH) and ensuring absence of 4-thiouracil contamination that would elevate background absorbance. For laboratories studying thymidine phosphorylase instead, 4-thiothymidine provides superior signal (Δε = 5000 M⁻¹cm⁻¹ at 336 nm) and should be selected based on the quantitative difference documented in Evidence Item 3.

Bacterial tRNA Modification Pathway and ThiI/TudS Enzymology Studies

4-Thiouridine and its phosphorylated derivatives are essential reagents for investigating bacterial tRNA thiolation pathways, including ThiI-mediated 4-thiouridine generation at tRNA position 8 and TudS-mediated desulfuration for 4-thiouridine recycling [1]. The correct substrate form for TudS enzymology is 4-thiouridine-5'-monophosphate (s4UMP), not the free nucleoside 4-thiouridine or the nucleobase 4-thiouracil, as documented in Evidence Item 5 [1]. Researchers should procure 4-thiouridine nucleoside and perform enzymatic phosphorylation to generate s4UMP, or obtain s4UMP directly from specialized vendors. For ThiI mechanism studies, RNA substrates containing site-specifically incorporated 4sU or isotopically labeled precursors are required. This scenario is grounded in the direct substrate preference evidence that 4-thiouracil is not processed by TudS and cannot substitute for 4-thiouridine-derived metabolites [1]. Procurement specifications should include verification that the compound is free of 4-thiouracil contamination, as the nucleobase is a common degradation product that could confound enzymatic activity measurements.

Technical Documentation Hub

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